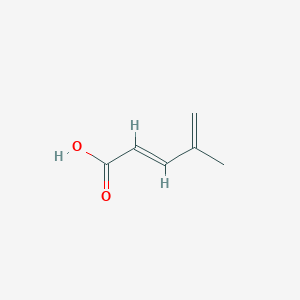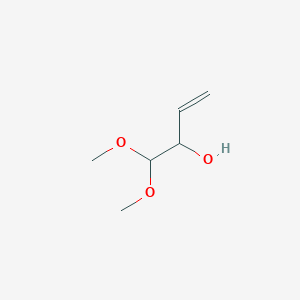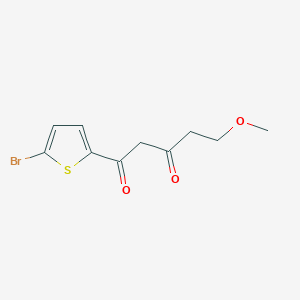
2,3'-Difluoro-4-methoxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’-Difluoro-4-methoxybiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of two fluorine atoms at the 2 and 3’ positions and a methoxy group at the 4 position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Difluoro-4-methoxybiphenyl can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. For instance, 2,3-difluoro-4-methoxyphenylboronic acid can be coupled with a suitable aryl halide under mild conditions to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of 2,3’-Difluoro-4-methoxybiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3’-Difluoro-4-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The biphenyl structure can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phenol derivatives, hydrogenated biphenyls, and substituted biphenyls with various functional groups .
Aplicaciones Científicas De Investigación
2,3’-Difluoro-4-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 2,3’-Difluoro-4-methoxybiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Difluoro-4-methoxyphenylboronic acid
- 2,3-Difluoro-4-methoxyphenol
- 3-Fluoro-3’-methoxybiphenyl
Uniqueness
2,3’-Difluoro-4-methoxybiphenyl is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
Propiedades
Número CAS |
1052241-71-0 |
|---|---|
Fórmula molecular |
C13H10F2O |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
2-fluoro-1-(3-fluorophenyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H10F2O/c1-16-11-5-6-12(13(15)8-11)9-3-2-4-10(14)7-9/h2-8H,1H3 |
Clave InChI |
JUQFKGANZUOEPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)

![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)



